N-Fmoc-N-pentil-glicina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

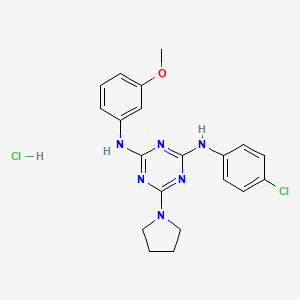

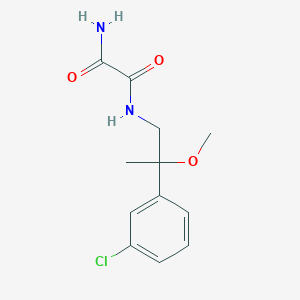

N-Fmoc-N-pentyl-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group, and the side chain is extended with a pentyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions .

Aplicaciones Científicas De Investigación

N-Fmoc-N-pentyl-glycine has several applications in scientific research:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis as a protected amino acid.

Biomedical Research: The compound is used in the development of peptide-based hydrogels for drug delivery and tissue engineering.

Chemical Biology: It serves as a building block for the synthesis of complex peptides and proteins.

Mecanismo De Acción

Target of Action

The primary target of N-Fmoc-N-pentyl-glycine is the amine group of amino acids . The compound acts as a protecting group for the amine, particularly at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

N-Fmoc-N-pentyl-glycine interacts with its target by forming a carbamate . This interaction is facilitated by the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that introduces the Fmoc group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for this purpose as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway affected by N-Fmoc-N-pentyl-glycine is the peptide synthesis pathway . The compound plays a crucial role in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group . The use of N-Fmoc-N-pentyl-glycine allows for the synthesis of peptides of significant size and complexity .

Result of Action

The result of the action of N-Fmoc-N-pentyl-glycine is the protection of the amine group during peptide synthesis . This protection allows for the formation of peptide bonds without interference from the amine group . After the peptide bond is formed, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of N-Fmoc-N-pentyl-glycine is influenced by the chemical environment in which it is used. For instance, the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the compound’s fluorescence properties, which are influenced by the fluorenyl group, can be used for spectrophotometrically monitoring coupling and deprotection reactions .

Análisis Bioquímico

Biochemical Properties

N-Fmoc-N-pentyl-glycine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group in N-Fmoc-N-pentyl-glycine acts as a base-labile protecting group, which can be removed under mildly basic conditions . This property allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of complex peptides .

Cellular Effects

The cellular effects of N-Fmoc-N-pentyl-glycine are primarily related to its role in peptide synthesis. The Fmoc group protects the amine function during the coupling reactions, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide

Molecular Mechanism

The molecular mechanism of action of N-Fmoc-N-pentyl-glycine is centered around its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mildly basic conditions, allowing for the coupling of the next amino acid in the sequence . This process can be repeated to synthesize peptides of significant size and complexity .

Temporal Effects in Laboratory Settings

The stability and degradation of N-Fmoc-N-pentyl-glycine over time in laboratory settings are important factors in its use in peptide synthesis. The Fmoc group is stable under a variety of conditions, but can be selectively removed under mildly basic conditions . This allows for the controlled stepwise synthesis of peptides. The long-term effects of N-Fmoc-N-pentyl-glycine on cellular function have not been extensively studied.

Metabolic Pathways

N-Fmoc-N-pentyl-glycine is involved in the metabolic pathway of peptide synthesis . The Fmoc group serves as a protecting group that can be selectively removed, allowing for the stepwise coupling of amino acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-pentyl-glycine typically involves the protection of the amino group of glycine with the Fmoc group. This can be achieved by reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The pentyl group is introduced through alkylation reactions.

Industrial Production Methods: Industrial production of N-Fmoc-N-pentyl-glycine follows similar synthetic routes but on a larger scale.

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Substitution: The pentyl group can undergo various substitution reactions, depending on the reagents used.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Substitution: Alkyl halides and strong bases are often used for substitution reactions involving the pentyl group.

Major Products:

Deprotection: Removal of the Fmoc group yields the free amine form of N-pentyl-glycine.

Substitution: Depending on the substituents introduced, various derivatives of N-pentyl-glycine can be formed.

Comparación Con Compuestos Similares

N-Fmoc-glycine: Similar to N-Fmoc-N-pentyl-glycine but lacks the pentyl group.

N-Boc-glycine: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.

N-Cbz-glycine: Uses carbobenzoxy (Cbz) as the protecting group.

Uniqueness: N-Fmoc-N-pentyl-glycine is unique due to the presence of the pentyl group, which provides additional hydrophobic interactions that can be beneficial in the synthesis of certain peptides and proteins .

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(pentyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-8-13-23(14-21(24)25)22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,2-3,8,13-15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBKILCXFHHPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2459814.png)

![4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde](/img/structure/B2459816.png)

![[1,1'-biphenyl]-4-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2459817.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2459819.png)

![ethyl 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate](/img/structure/B2459820.png)

![(2E)-3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2459821.png)

![8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2459823.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2459826.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]propanamide](/img/structure/B2459827.png)